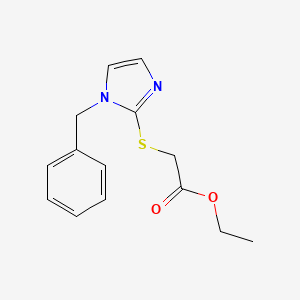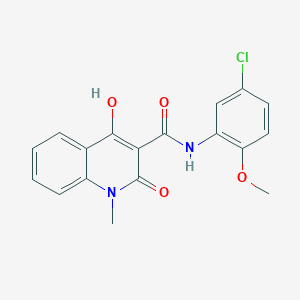
4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-METHOXY-PHENYL)-AMIDE
Overview
Description
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.
Introduction of Functional Groups: The hydroxyl, methyl, and oxo groups are introduced through selective functionalization reactions, such as hydroxylation, methylation, and oxidation.
Amide Formation: The final step involves the coupling of the quinoline derivative with 5-chloro-2-methoxy-phenylamine to form the desired amide compound. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, process intensification techniques, and advanced purification methods to ensure high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 4-hydroxy-1-methyl-2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid derivatives.
Substitution: Formation of various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Investigated as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives: These compounds share a similar quinoline core structure but differ in the functional groups attached.
5-Chloro-2-methoxy-phenylamine derivatives: These compounds have a similar aromatic amine structure but differ in the substituents on the aromatic ring.
Uniqueness
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-21-13-6-4-3-5-11(13)16(22)15(18(21)24)17(23)20-12-9-10(19)7-8-14(12)25-2/h3-9,22H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINCXWGEZWSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3867486.png)
![N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B3867496.png)
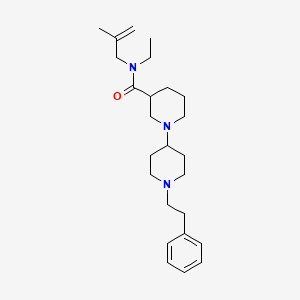
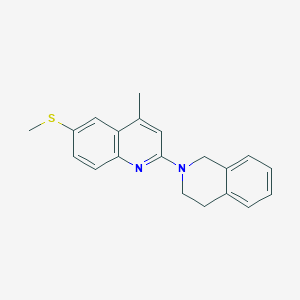
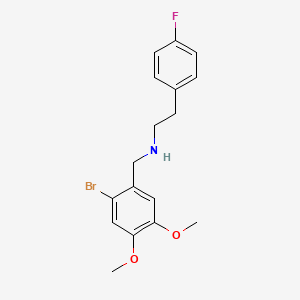
![N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B3867537.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B3867546.png)
![ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867552.png)
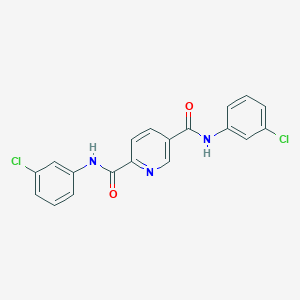
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-propylurea](/img/structure/B3867567.png)
![2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide](/img/structure/B3867577.png)
![4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3867583.png)
![1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B3867585.png)
